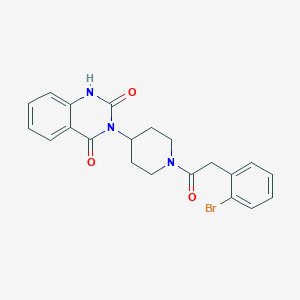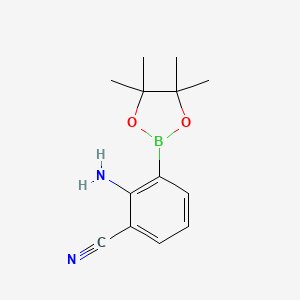
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound. It is also known as 2-Aminophenylboronic Acid Pinacol Ester . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound can involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . Its average mass is 219.088 Da and its monoisotopic mass is 219.143066 Da .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 351.2±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.6±3.0 kJ/mol . The flash point is 166.2±23.2 °C . The index of refraction is 1.517 . The molar refractivity is 63.1±0.4 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . The polar surface area is 44 Å2 . The polarizability is 25.0±0.5 10-24 cm3 . The surface tension is 35.7±5.0 dyne/cm . The molar volume is 208.6±5.0 cm3 .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
- Application : 2-Amino-3-cyanophenylboronic acid pinacol ester serves as a valuable substrate in Suzuki-Miyaura coupling reactions. These reactions involve the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of carbon-carbon bonds. Researchers use this method to synthesize complex organic molecules, such as pharmaceutical intermediates and natural products .
Diels-Alder Reactions
- Application : The compound finds application in Diels-Alder reactions, particularly in the synthesis of heterocyclic compounds. For example, it is commonly employed in the Diels-Alder reaction with styrene and trans-β-nitrostyrene. This reaction allows the construction of fused imidazopyridine derivatives, which have relevance in medicinal chemistry and materials science .
Fluorescent Probes
- Application : Researchers utilize 2-Amino-3-cyanophenylboronic acid pinacol ester as a fluorescent probe. Its unique properties make it suitable for tracking specific biological processes or detecting analytes. By incorporating this compound into fluorescent sensors, scientists can monitor cellular events, enzyme activity, and receptor-ligand interactions .
Analytical Reagent
- Application : Due to its boronic acid functionality, this compound serves as an analytical reagent. It can selectively bind to diols (such as sugars) through reversible covalent interactions. Researchers use it in assays for detecting and quantifying diol-containing molecules, including carbohydrates and glycoproteins .
Materials Science
- Application : In materials science, 2-Amino-3-cyanophenylboronic acid pinacol ester contributes to the design of functional materials. Its boron-containing structure can be incorporated into polymers, nanoparticles, or surfaces to impart specific properties. These materials may find use in drug delivery, catalysis, or sensors .
Medicinal Chemistry
- Application : While not a drug itself, this compound can serve as a building block for designing boron-containing pharmaceuticals. Medicinal chemists explore its potential as a fragment for boron-based drug discovery. By modifying its structure, they can create novel compounds with improved pharmacological properties .
Future Directions
properties
IUPAC Name |
2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-15)11(10)16/h5-7H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCTPAXVSIGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
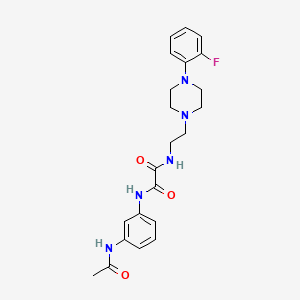

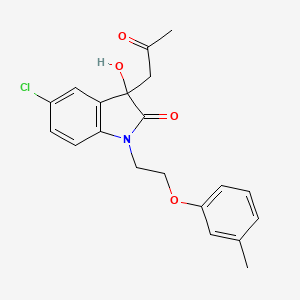
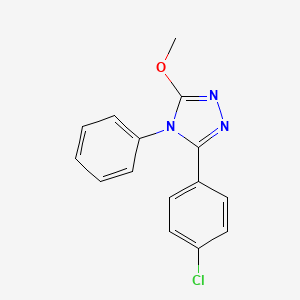

![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)

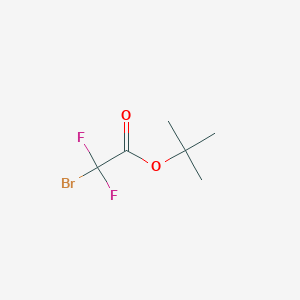
![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)
![methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2677165.png)
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)
![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)
